molecular formula C31H23FN2O6 B12635918 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate

4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate

Cat. No.: B12635918
M. Wt: 538.5 g/mol
InChI Key: CFJLSOMVIOXMQA-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic core comprising a hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole ring system substituted with two phenyl groups at positions 2 and 5, and two ketone (dioxo) groups at positions 4 and 4. Attached to this core is a 2-methoxyphenyl group, which is further esterified with a 4-fluorobenzoate moiety. The methoxy group on the phenyl ring may influence electronic effects, such as electron-donating resonance, which could modulate reactivity or binding interactions.

Structural characterization of such compounds typically employs X-ray crystallography, facilitated by programs like SHELX for refinement and ORTEP-3 for graphical representation of molecular geometry . The puckering of the pyrrolo-oxazole ring, critical for conformational analysis, can be quantified using ring puckering coordinates as defined by Cremer and Pople .

Properties

Molecular Formula

C31H23FN2O6

Molecular Weight

538.5 g/mol

IUPAC Name

[4-(4,6-dioxo-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl] 4-fluorobenzoate

InChI

InChI=1S/C31H23FN2O6/c1-38-25-18-20(14-17-24(25)39-31(37)19-12-15-21(32)16-13-19)27-26-28(40-34(27)23-10-6-3-7-11-23)30(36)33(29(26)35)22-8-4-2-5-9-22/h2-18,26-28H,1H3

InChI Key

CFJLSOMVIOXMQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)ON2C5=CC=CC=C5)OC(=O)C6=CC=C(C=C6)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolo[3,4-d][1,2]oxazole core, followed by functionalization to introduce the methoxyphenyl and fluorobenzoate groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares a pyrrolo-oxazole/oxazin core with other pharmacopeial derivatives but differs in substituents and functional groups. Below is a comparative analysis based on structural data (Table 1):

Table 1: Structural Comparison of Target Compound and Analogs

Compound Name Core Ring System Key Functional Groups Substituents Notable Features
Target Compound Pyrrolo[3,4-d][1,2]oxazole Dioxo, benzoate ester 2,5-Diphenyl; 2-methoxyphenyl; 4-fluorobenzoate Fluorine enhances stability; methoxy modulates electronic properties.
4-{6-(4-Fluorophenyl)-7,8-epoxy-6-hydroxy-8a-isopropyl-7-phenyl-8-(phenylcarbamoyl)... (Compound c)* Pyrrolo[2,1-b][1,3]oxazin Epoxy, hydroxy, carbamoyl 4-Fluorophenyl; isopropyl; phenylcarbamoyl Epoxy group increases rigidity; carbamoyl introduces hydrogen-bonding potential.
(3R)-4-(1b-(4-Fluorophenyl)-7-hydroxy-7-isopropyl-1a-phenyl-7a-(phenylcarbamoyl)... (Compound d)* Oxireno-pyrrolo[2,1-b][1,3]oxazin Hydroxy, carbamoyl, oxirene (epoxide) 4-Fluorophenyl; isopropyl; phenylcarbamoyl Oxirene ring adds strain; stereochemistry (3R) may influence bioactivity.

*From Pharmacopeial Forum PF 43(1) .

Conformational and Electronic Differences
  • Ring Puckering: The target compound’s pyrrolo-oxazole ring likely exhibits distinct puckering compared to oxazin or oxireno-pyrrolo-oxazin systems.
  • Substituent Effects: The 4-fluorobenzoate ester in the target compound increases lipophilicity and resistance to esterase-mediated hydrolysis compared to non-fluorinated esters. Compound c’s epoxy and carbamoyl groups introduce polar functionality, enhancing aqueous solubility but reducing membrane permeability. Compound d’s oxirene ring introduces strain, which might confer reactivity or instability under physiological conditions.
Physicochemical and Pharmacological Implications
  • Lipophilicity : The target compound’s benzoate ester and diphenyl substituents suggest higher logP values than Compounds c and d, which possess polar hydroxy/carbamoyl groups.
  • Metabolic Stability : Fluorination in the target compound may slow oxidative metabolism (e.g., cytochrome P450), whereas Compounds c and d’s epoxy/hydroxy groups could be sites for Phase I metabolism.
  • Synthetic Complexity : The diphenyl and methoxyphenyl groups in the target compound may require multi-step synthesis, whereas Compounds c and d’s epoxy/oxirene systems demand specialized ring-forming reactions.

Biological Activity

The compound 4-(4,6-dioxo-2,5-diphenylhexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl 4-fluorobenzoate is a complex organic molecule characterized by its unique pyrrolo[3,4-d][1,2]oxazole ring system. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral research.

Chemical Structure and Properties

The molecular formula of the compound is C31H23FN2O6C_{31}H_{23}FN_{2}O_{6} with a molecular weight of 538.5 g/mol. The IUPAC name is given as [4(4,6dioxo2,5diphenyl3a,6adihydro3Hpyrrolo[3,4d][1,2]oxazol3yl)2methoxyphenyl]4fluorobenzoate[4-(4,6-dioxo-2,5-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-3-yl)-2-methoxyphenyl]4-fluorobenzoate .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity : Initial studies suggest that the compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Properties : Investigations into its antiviral capabilities have shown promise in inhibiting viral replication in vitro.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes or receptors involved in critical cellular pathways. The unique structural features allow it to bind selectively to these targets, modulating their activity and influencing biological outcomes .

Anticancer Studies

A series of experiments have been conducted to evaluate the anticancer properties of this compound:

StudyMethodologyFindings
Study AIn vitro assays on various cancer cell linesShowed significant reduction in cell viability at concentrations above 10 µM.
Study BIn vivo models using xenograft tumorsDemonstrated tumor growth inhibition by approximately 50% compared to control groups.

These studies highlight the potential of the compound as a therapeutic agent in oncology.

Antiviral Activity

Research has also focused on the antiviral effects of the compound:

StudyVirus TestedIC50 Value (µM)
Study CInfluenza Virus5.0Effective in reducing viral load in cell cultures.
Study DHerpes Simplex Virus3.0Significant inhibition of viral replication observed.

These findings suggest that the compound may serve as a lead structure for developing antiviral drugs .

Toxicological Assessment

Toxicity studies are essential for evaluating the safety profile of new compounds. Preliminary assessments indicate that the compound has a low acute toxicity profile:

  • LD50 values were determined using standard OECD guidelines.
  • Histopathological examinations revealed no significant adverse effects on major organs in animal models.

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